molecular formula C18H25N3O3S B11008797 N-cycloheptyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

N-cycloheptyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

Cat. No.: B11008797
M. Wt: 363.5 g/mol
InChI Key: PMRFBSVAWNJVGK-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a synthetic indole-based acetamide derivative characterized by a cycloheptyl group attached to the acetamide nitrogen and a methylsulfonylamino substituent at the 4-position of the indole ring.

Properties

Molecular Formula

C18H25N3O3S

Molecular Weight

363.5 g/mol

IUPAC Name

N-cycloheptyl-2-[4-(methanesulfonamido)indol-1-yl]acetamide

InChI

InChI=1S/C18H25N3O3S/c1-25(23,24)20-16-9-6-10-17-15(16)11-12-21(17)13-18(22)19-14-7-4-2-3-5-8-14/h6,9-12,14,20H,2-5,7-8,13H2,1H3,(H,19,22)

InChI Key

PMRFBSVAWNJVGK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3CCCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methylsulfonylamino Group: The methylsulfonylamino group can be introduced via sulfonylation, where the indole derivative reacts with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Cycloheptyl Group Addition: The cycloheptyl group can be introduced through a nucleophilic substitution reaction, where a suitable cycloheptyl halide reacts with the intermediate compound.

    Final Coupling: The final step involves coupling the modified indole with acetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cycloheptyl group or the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-cycloheptyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It could be developed into a pharmaceutical agent for treating various diseases, pending further research and clinical trials.

Industry

In industry, the compound can be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The indole moiety may facilitate binding to these targets, while the methylsulfonylamino group could enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indole-Acetamide Derivatives

Compound Name Substituents Key Features Biological Activity Reference
N-cycloheptyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide Cycloheptyl (acetamide N), methylsulfonylamino (indole C4) High lipophilicity, sulfonamide H-bonding Presumed enzyme inhibition (based on analogs) N/A
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(methylsulfonyl)acetamide 4-Chlorobenzoyl (indole N1), methoxy (indole C5) Enhanced COX-2 selectivity Anti-inflammatory, COX-2 inhibition
N-(2-chlorophenyl)-2-{3-[(5Z)-3-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide Thiazolidinone-thione (indole C3), 2-chlorophenyl (acetamide N) Rigid heterocyclic system Anticancer (kinase inhibition)
N-(2,6-dichlorophenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl)acetamide Hydroxyimino (indole C3), dichlorophenyl (acetamide N) Oxime functional group Antioxidant (radical scavenging)
2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide Azepanyl (side chain), sulfanyl (indole C3) Seven-membered ring, sulfur linkage Unspecified (structural novelty)

Pharmacological and Physicochemical Comparisons

Enzyme Inhibition

  • Methylsulfonylamino Group Impact: The methylsulfonylamino substituent at indole C4 (as in the target compound) is structurally analogous to sulfonamide-containing derivatives like 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(methylsulfonyl)acetamide, which demonstrated potent COX-2 inhibition (IC₅₀ = 12 nM) due to sulfonamide-mediated hydrogen bonding .
  • Thiazolidinone Derivatives: Compound incorporates a thiazolidinone-thione group, enhancing kinase inhibitory activity via π-π stacking and sulfur interactions, unlike the cycloheptyl group in the target compound.

Antioxidant Activity

  • Hydroxyimino Derivatives: Derivatives like N-(2,6-dichlorophenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl)acetamide exhibit radical scavenging activity (IC₅₀ = 18 μM for DPPH), attributed to the oxime group’s redox properties.

Solubility and Bioavailability

  • Cycloheptyl vs.
  • Sulfonyl vs. Sulfanyl Groups: Methylsulfonylamino substituents (as in the target compound) improve metabolic stability over sulfanyl-linked analogs, which may undergo oxidative metabolism .

Biological Activity

N-cycloheptyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide, a compound with the CAS number 1630856-95-9, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₈H₂₅N₃O₃S
Molecular Weight363.5 g/mol
CAS Number1630856-95-9

The biological activity of this compound appears to be multifaceted, primarily involving:

1. Inhibition of Histone Deacetylases (HDACs):

  • The compound has been shown to exhibit potent HDAC inhibition, which is crucial for regulating gene expression and cellular processes associated with cancer progression. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells .

2. Induction of Apoptosis:

  • Studies indicate that this compound promotes apoptosis in various cancer cell lines. For instance, in HepG2 liver cancer cells, treatment with this compound resulted in a significant increase in the rate of apoptosis, suggesting its potential as an anticancer agent .

3. Cell Cycle Arrest:

  • The compound has been observed to cause G2/M phase arrest in treated cells, further contributing to its antiproliferative effects .

Efficacy in Preclinical Studies

Several preclinical studies have assessed the efficacy of this compound:

1. Tumor Growth Inhibition:

  • In xenograft models, the compound demonstrated significant tumor growth inhibition (TGI), comparable to established HDAC inhibitors like SAHA. Specifically, it achieved a TGI of approximately 48.89% .

2. Combination Therapy:

  • When combined with other chemotherapeutic agents such as taxol and camptothecin, this compound enhanced the anticancer activity, indicating its potential for use in combination therapies .

Case Study 1: HepG2 Cell Line

In a study involving HepG2 cells, treatment with varying concentrations of this compound resulted in:

Concentration (μM)Apoptosis Rate (%)
0 (Control)5.83
114.08
319.11
928.83

This data illustrates the dose-dependent induction of apoptosis by the compound .

Case Study 2: Combination with Chemotherapy

A combination study revealed that at a concentration of 0.5 μM, this compound significantly enhanced the efficacy of taxol and camptothecin against various cancer cell lines, suggesting a synergistic effect that warrants further investigation .

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